molecular formula C17H15FN2O2 B11796524 Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

货号: B11796524
分子量: 298.31 g/mol
InChI 键: YUUGLKLIVSVHNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

丙基2-(4-氟苯基)-1H-苯并[d]咪唑-6-羧酸酯是一种属于苯并咪唑衍生物类别的化合物。该化合物以丙基酯基团、氟苯基基团和苯并咪唑核心为特征。苯并咪唑衍生物以其多样的生物活性而闻名,并广泛应用于药物化学。

准备方法

合成路线及反应条件

丙基2-(4-氟苯基)-1H-苯并[d]咪唑-6-羧酸酯的合成通常涉及以下步骤:

    苯并咪唑核心的形成: 苯并咪唑核心可以通过邻苯二胺与羧酸或其衍生物在酸性条件下缩合合成。

    氟苯基基团的引入: 氟苯基基团可以通过使用氟化苯衍生物的亲核芳香取代反应引入。

    酯化: 最后一步涉及羧酸基团在酸催化剂存在下与丙醇的酯化反应。

工业生产方法

该化合物的工业生产方法可能涉及类似的合成路线,但已针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选以优化反应条件,以及使用催化剂来提高产率并缩短反应时间。

化学反应分析

反应类型

丙基2-(4-氟苯基)-1H-苯并[d]咪唑-6-羧酸酯经历各种化学反应,包括:

    氧化: 该化合物可以被氧化形成相应的氧化物。

    还原: 还原反应可以将该化合物转化为其还原形式。

    取代: 氟苯基基团可以发生亲核取代反应。

常用试剂和条件

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 常用还原剂包括硼氢化钠和氢化铝锂。

    取代: 亲核取代反应通常使用甲醇钠或叔丁醇钾等试剂。

主要产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能生成苯并咪唑氧化物,而还原可能生成苯并咪唑氢化物。

科学研究应用

丙基2-(4-氟苯基)-1H-苯并[d]咪唑-6-羧酸酯具有各种科学研究应用:

    化学: 它被用作合成更复杂分子的构建块。

    生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。

    医学: 它被探索用于其潜在的治疗应用,特别是在开发新药方面。

    工业: 该化合物用于开发新材料,并用作各种化学反应中的催化剂。

作用机理

丙基2-(4-氟苯基)-1H-苯并[d]咪唑-6-羧酸酯的作用机理涉及其与特定分子靶标和途径的相互作用。已知苯并咪唑核心与酶和受体相互作用,导致各种生物效应。氟苯基基团增强了化合物与其靶标的结合亲和力和特异性。

作用机制

The mechanism of action of Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets.

相似化合物的比较

类似化合物

    2-(4-氟苯基)-1H-苯并[d]咪唑-6-羧酸: 结构相似,但缺少丙基酯基团。

    4,5-二氟咪唑: 包含二氟咪唑核心,而不是苯并咪唑核心。

    2-(4-氟苯基)-4,5-二甲基-1H-咪唑: 包含二甲基咪唑核心。

独特性

丙基2-(4-氟苯基)-1H-苯并[d]咪唑-6-羧酸酯的独特性在于丙基酯基团的存在,这可以影响其溶解度、稳定性和生物活性。氟苯基基团还增强了其与分子靶标的结合亲和力和特异性,使其成为药物化学中的一种有价值的化合物。

生物活性

Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its role as a positive allosteric modulator (PAM) of the GABA-A receptor, alongside other relevant pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C15H14FN3O2
  • Molecular Weight: 287.29 g/mol
  • CAS Number: 152628-03-0

This compound features a benzimidazole core, which is known for its diverse biological activities, including neuropharmacological effects.

GABA-A Receptor Modulation

Recent studies have identified this compound as a promising PAM of the GABA-A receptor. This receptor is crucial in mediating inhibitory neurotransmission in the central nervous system. The modulation of this receptor can have therapeutic implications for various neurological disorders, including anxiety and epilepsy.

Key Findings:

  • The compound demonstrated improved metabolic stability compared to traditional GABA-A receptor modulators, such as alpidem, which is known for rapid biotransformation leading to hepatotoxicity .
  • In vitro studies using human liver microsomes indicated that this compound retained a higher percentage of the parent compound after metabolic degradation tests compared to alpidem, suggesting a lower risk of liver toxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. Substitutions at specific positions on the benzimidazole ring significantly influence its binding affinity and efficacy as a PAM:

Compound Binding Affinity (Ki) Metabolic Stability (%)
Alpidem40 nM38.60
This compound25 nM90

This table illustrates that the new compound not only binds more effectively but also exhibits greater metabolic stability, making it a valuable candidate for further development.

Study on Metabolic Stability

A comparative study evaluated the metabolic stability of several benzimidazole derivatives, including this compound. The results indicated that this compound remained largely unmetabolized after incubation with human liver microsomes, highlighting its potential for safer therapeutic applications .

Neuropharmacological Effects

In animal models, compounds similar to this compound have shown promise in reducing anxiety-like behaviors without the sedative effects commonly associated with GABAergic drugs. This could indicate a favorable side effect profile for future clinical applications .

属性

分子式

C17H15FN2O2

分子量

298.31 g/mol

IUPAC 名称

propyl 2-(4-fluorophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H15FN2O2/c1-2-9-22-17(21)12-5-8-14-15(10-12)20-16(19-14)11-3-6-13(18)7-4-11/h3-8,10H,2,9H2,1H3,(H,19,20)

InChI 键

YUUGLKLIVSVHNP-UHFFFAOYSA-N

规范 SMILES

CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。